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Compound of Interest

Compound Name: 4-Hydroxyacetophenone oxime

Cat. No.: B195520

For researchers, scientists, and drug development professionals, a comprehensive
understanding of the spectroscopic characteristics of key chemical entities is paramount for
identification, purity assessment, and structural elucidation. This technical guide provides an in-
depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 4-Hydroxyacetophenone oxime, a compound of interest in
various chemical and pharmaceutical research domains.

Introduction

4-Hydroxyacetophenone oxime (CsHoaNO:32) is a derivative of 4-hydroxyacetophenone and
holds significance as a synthetic intermediate and a subject of study in its own right.[1] Its
chemical structure, featuring a hydroxyl group, an aromatic ring, and an oxime functional
group, gives rise to a distinct spectroscopic fingerprint. This guide presents a compilation of its
spectral data and the methodologies for their acquisition, offering a valuable resource for
laboratory and research applications. The molecular weight of 4-Hydroxyacetophenone
oxime is 151.16 g/mol , with an exact mass of 151.063328530 Da.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Hydroxyacetophenone

oxime.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~11.1 Singlet 1H N-OH
~9.6 Singlet 1H Ar-OH
~7.5 Doublet 2H Ar-H (ortho to C=N)
~6.8 Doublet 2H Ar-H (meta to C=N)
~2.2 Singlet 3H CHs

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and

concentration. The data is interpreted from a publicly available spectrum.[3]

13C NMR (Carbon-13 NMR)

Detailed experimental 3C NMR data for 4-Hydroxyacetophenone oxime is not readily

available in the public domain. However, based on the structure and known chemical shifts for

similar compounds, the following are predicted assignments.

Chemical Shift (6) ppm

Assighment

~155-160 C-OH (Aromatic)
~150-155 C=N
~128-132 C-H (Aromatic, ortho to C=N)
~125-128 C (Aromatic, ipso to C=N)
~115-120 C-H (Aromatic, meta to C=N)
~10-15 CHs
Infrared (IR) Spectroscopy
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The IR spectrum of 4-Hydroxyacetophenone oxime is characterized by the following key

absorption bands.

Wavenumber (cm~?)

Functional Group Assignment

~3200-3600 (broad)

O-H stretch (phenolic and oxime)

~3000-3100 C-H stretch (aromatic)
~2850-3000 C-H stretch (aliphatic)
~1600-1650 C=N stretch (oxime)
~1500-1600 C=C stretch (aromatic ring)
~1200-1300 C-O stretch (phenol)
~930-960 N-O stretch (oxime)

Mass Spectrometry (M) @@

m/z Assignment

151 [M]* (Molecular lon)
136 [M-CHs]*

134 [M-OH]*

119 [M-CHs-OH]*

93 [CeHs0]*

77 [CeHs]*

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above.

Synthesis of 4-Hydroxyacetophenone Oxime
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A common method for the synthesis of 4-Hydroxyacetophenone oxime involves the reaction
of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base.[4] The
product can then be purified by recrystallization.

NMR Spectroscopy

High-resolution *H and 13C NMR spectra are typically recorded on a spectrometer operating at
a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as
deuterated dimethyl sulfoxide (DMSO-de) or deuterated chloroform (CDCls), with
tetramethylsilane (TMS) added as an internal standard (& = 0.00 ppm).

Infrared (IR) Spectroscopy

FT-IR spectra are generally recorded using a Fourier Transform Infrared spectrophotometer.
The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly
using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (El)
source. The sample is introduced into the instrument, often via a direct insertion probe or after
separation by gas chromatography (GC-MS), and bombarded with electrons to induce
ionization and fragmentation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of 4-Hydroxyacetophenone oxime.
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Workflow for Spectroscopic Analysis of 4-Hydroxyacetophenone Oxime
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Caption: A flowchart illustrating the synthesis, purification, and subsequent spectroscopic
analysis of 4-Hydroxyacetophenone oxime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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